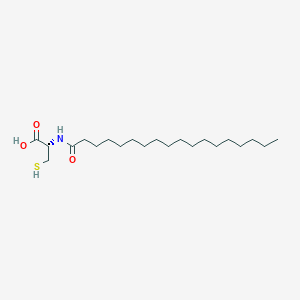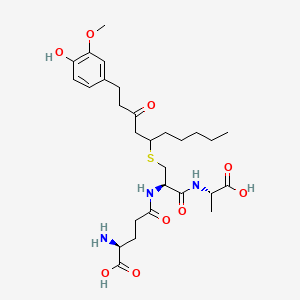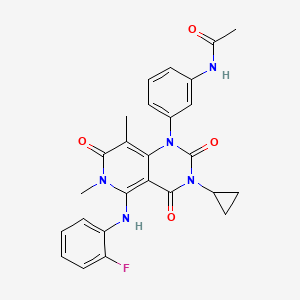
(R)-2,2-Difluorocyclopropanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2-Difluorocyclopropanecarbaldehyde is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor followed by the introduction of fluorine atoms. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent under controlled conditions. For example, the reaction of cyclopropylcarbinol with diethylaminosulfur trifluoride (DAST) can yield the desired difluorinated product.
Industrial Production Methods
Industrial production of ®-2,2-Difluorocyclopropanecarbaldehyde may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of fluorine atoms into the cyclopropane ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
化学反应分析
Types of Reactions
®-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorocyclopropanecarboxylic acid.
Reduction: 2,2-Difluorocyclopropylmethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
®-2,2-Difluorocyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is used in the development of novel therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to form strong interactions with enzymes and receptors. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 2,2-Difluorocyclopropanecarboxylic acid
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropane derivatives
Uniqueness
®-2,2-Difluorocyclopropanecarbaldehyde is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group. This combination of features imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industrial processes.
属性
分子式 |
C4H4F2O |
|---|---|
分子量 |
106.07 g/mol |
IUPAC 名称 |
(1R)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1 |
InChI 键 |
COMTUQUKBYLVTF-GSVOUGTGSA-N |
手性 SMILES |
C1[C@@H](C1(F)F)C=O |
规范 SMILES |
C1C(C1(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)



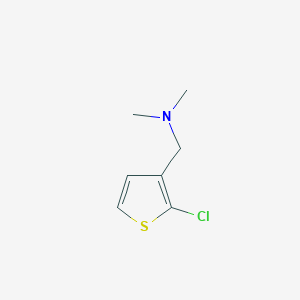
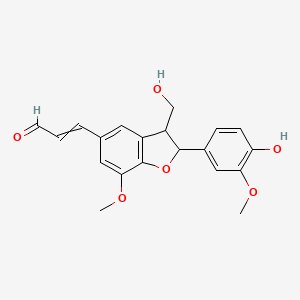
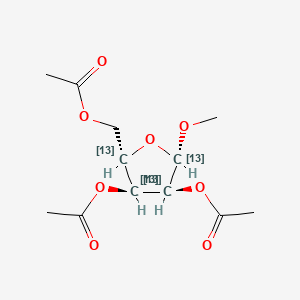


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
